molecular formula C8H8N2O4 B8494697 3,6-Dimethyl-4-nitro-pyridine-2-carboxylic acid

3,6-Dimethyl-4-nitro-pyridine-2-carboxylic acid

Cat. No. B8494697
M. Wt: 196.16 g/mol
InChI Key: NMSVYOSTNVVPEC-UHFFFAOYSA-N
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Patent
US07951824B2

Procedure details

The title compound, was prepared by treatment of 3,6-Dimethyl-4-nitro-pyridine-2-carboxylic acid with 49% hydrobrornic acid at 101° C. in accordance with the general method of example 1, step 3 to yield the title compound as an amorphous yellow solid, which is directly used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([CH3:11])=[CH:6][C:7]=1[N+]([O-])=O.[BrH:15]>>[Br:15][C:7]1[CH:6]=[C:5]([CH3:11])[N:4]=[C:3]([C:12]([OH:14])=[O:13])[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC(=CC1[N+](=O)[O-])C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=NC(=C1)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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